molecular formula C12H16BrN3O2 B7817987 Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate

Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate

Cat. No.: B7817987
M. Wt: 314.18 g/mol
InChI Key: SBXDIRPDDDHGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromopyrimidine moiety attached to a piperidine ring, which is further esterified with ethyl carboxylate.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-bromopyrimidine and piperidine-3-carboxylic acid.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in 5-bromopyrimidine with the piperidine-3-carboxylic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

  • Esterification: The resulting intermediate is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for the addition of reagents and control of reaction conditions can also improve the yield and purity of the product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the compound.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Azides, amides, and other substituted piperidines.

Scientific Research Applications

Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the interactions of piperidine derivatives with biological targets.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 5-Bromopyrimidine: A simpler analog without the piperidine ring.

  • Piperidine-3-carboxylic acid: The carboxylic acid component without the bromopyrimidine moiety.

  • Ethyl piperidine-3-carboxylate: The esterified form of piperidine-3-carboxylic acid without the bromopyrimidine.

Uniqueness: Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate is unique due to the combination of the bromopyrimidine and piperidine rings, which provides it with distinct chemical properties and reactivity compared to its simpler analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-2-18-11(17)9-4-3-5-16(8-9)12-14-6-10(13)7-15-12/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXDIRPDDDHGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.